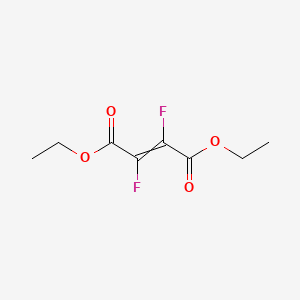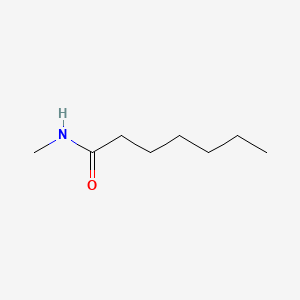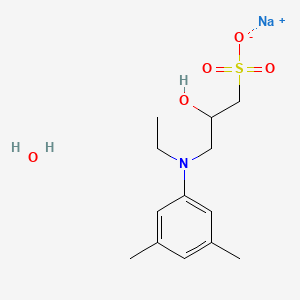
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms and a dimethylphenyl group in this compound enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole typically involves the bromination of 9-(2,4-dimethylphenyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds (e.g., Grignard reagents) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form dihydrocarbazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Palladium catalysts, organometallic reagents, and bases like potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Major Products Formed
Substitution: Various substituted carbazole derivatives.
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Dihydrocarbazole derivatives.
Applications De Recherche Scientifique
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential precursor for the synthesis of biologically active carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Employed in the development of advanced materials such as conductive polymers and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole depends on its application. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes through the device. In pharmaceuticals, its biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another brominated compound used in organic electronics and materials science.
2,7-Dibromofluorene: Known for its applications in the synthesis of organic semiconductors.
9,9-Dioctyl-2,7-dibromofluorene: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Uniqueness
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is unique due to the presence of the dimethylphenyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where tailored electronic characteristics are required.
Propriétés
Formule moléculaire |
C20H15Br2N |
|---|---|
Poids moléculaire |
429.1 g/mol |
Nom IUPAC |
2,7-dibromo-9-(2,4-dimethylphenyl)carbazole |
InChI |
InChI=1S/C20H15Br2N/c1-12-3-8-18(13(2)9-12)23-19-10-14(21)4-6-16(19)17-7-5-15(22)11-20(17)23/h3-11H,1-2H3 |
Clé InChI |
CIHPERYAAWIRID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron](/img/structure/B13400633.png)


![2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine](/img/structure/B13400661.png)

![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine](/img/structure/B13400683.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13400690.png)

![[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13400695.png)
![N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine](/img/structure/B13400699.png)
![(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride](/img/structure/B13400706.png)


